molecular formula C14H18O4 B3027767 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid CAS No. 1380300-77-5

4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B3027767
CAS No.: 1380300-77-5
M. Wt: 250.29
InChI Key: DKDRUKVCBWPGRX-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of a methoxyphenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with tetrahydro-2H-pyran-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-[(4-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 4-[(4-Methoxyphenyl)methyl]oxane-4-methanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.

Major Products:

    Oxidation: 4-[(4-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.

    Reduction: 4-[(4-Methoxyphenyl)methyl]oxane-4-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-[(4-Hydroxyphenyl)methyl]oxane-4-carboxylic acid
  • 4-[(4-Methoxyphenyl)methyl]oxane-4-methanol
  • 4-[(4-Methoxyphenyl)methyl]oxane-4-chloride

Uniqueness: 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)10-14(13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDRUKVCBWPGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163016
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-77-5
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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